Tetramethylrhodamine-6-maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)19-8-7-18(13-22(19)28(34)35)31-25(32)11-12-26(31)33/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCPCIODYFPPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402184 | |

| Record name | Tetramethylrhodamine-6-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174568-68-4 | |

| Record name | Tetramethylrhodamine-6-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetramethylrhodamine-6-maleimide (TMRM): Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine-6-maleimide (TMRM) is a thiol-reactive fluorescent dye widely utilized in biological research for the specific labeling of cysteine residues in proteins and peptides. Its bright orange fluorescence, high photostability, and specific reactivity make it an invaluable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence-based bioassays. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with TMRM, designed to equip researchers with the knowledge to effectively employ this versatile fluorophore in their work.

Chemical Properties and Structure

TMRM consists of a tetramethylrhodamine fluorophore linked to a maleimide functional group. The maleimide moiety allows for the specific covalent attachment of the dye to sulfhydryl groups found in cysteine residues through a Michael addition reaction.

Chemical Structure

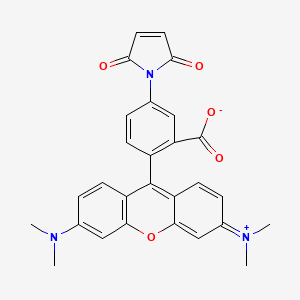

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of TMRM is provided in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₈H₂₃N₃O₅ | [1] |

| Molecular Weight | 481.50 g/mol | [1] |

| Excitation Maximum (λex) | ~541-552 nm | |

| Emission Maximum (λem) | ~567-575 nm | |

| Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [2] |

| Solubility | Soluble in DMSO and DMF | |

| Appearance | Dark colored solid | [2] |

Experimental Protocols

The following sections detail standardized protocols for the use of TMRM in protein labeling experiments.

Protein Labeling with TMRM

This protocol outlines the steps for the covalent labeling of a protein containing accessible cysteine residues with this compound.

Materials:

-

Protein of interest (containing free cysteine residues)

-

This compound (TMRM)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching reagent: 2-Mercaptoethanol or L-cysteine.

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to the addition of the maleimide dye.

-

-

TMRM Stock Solution Preparation:

-

Prepare a 10 mM stock solution of TMRM in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the TMRM stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a final concentration of 10-100 mM of a quenching reagent (e.g., 2-mercaptoethanol) to consume any unreacted TMRM.

-

-

Purification:

-

Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.

-

Logical Workflow for Protein Labeling:

Caption: Workflow for labeling a protein with TMRM.

Chemical Reaction and Stability

The conjugation of TMRM to a cysteine residue proceeds via a Michael addition reaction, forming a stable thioether bond.

Reaction Scheme:

Caption: Michael addition of TMRM to a thiol group.

Stability of the Thiol-Maleimide Adduct

The thioether bond formed between the maleimide and the thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the dissociation of the dye from the protein.[3][4]

To enhance the stability of the conjugate, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a ring-opened structure. This hydrolysis is favored at basic pH and results in a more stable, irreversible linkage.[5][6]

Stabilization Pathway:

Caption: Stability and stabilization of the TMRM-thiol adduct.

Conclusion

This compound is a robust and versatile fluorescent probe for the specific labeling of cysteine-containing biomolecules. Its well-characterized chemical and spectral properties, combined with straightforward labeling protocols, make it an essential tool for researchers in cell biology, biochemistry, and drug development. By understanding the principles of the labeling reaction and the factors affecting conjugate stability, scientists can confidently employ TMRM to gain valuable insights into the structure, function, and localization of proteins and other biological molecules.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Tetramethylrhodamine-6-maleimide: Spectral Properties and Labeling Protocols

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine-6-maleimide (TMRM-6-maleimide) is a thiol-reactive fluorescent dye widely used in biological research for labeling proteins, peptides, and other molecules containing free sulfhydryl groups. As a derivative of the robust and photostable tetramethylrhodamine (TMR) fluorophore, it offers bright, red-orange fluorescence that is well-suited for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. This guide provides an in-depth overview of its spectral characteristics and a detailed protocol for its use in protein conjugation.

Core Spectral and Photophysical Properties

The fluorescence of TMRM-6-maleimide is characterized by a distinct excitation and emission profile in the visible spectrum. The exact peak wavelengths can vary slightly depending on the solvent environment and conjugation state. For instance, spectral properties are often characterized in solvents like methanol (MeOH) or aqueous buffers such as 0.1 M phosphate buffer.[1]

The 6-isomer of TMRM is one of two structural isomers, the other being the 5-isomer. Both isomers exhibit nearly identical spectral properties.[2] However, using a pure isomer is crucial for applications like chromatography or electrophoresis to avoid peak doubling or smearing of the labeled product.[2]

Below is a summary of the key quantitative data for TMRM-6-maleimide.

| Property | Value | Conditions | Reference |

| Excitation Maximum (λ_ex) | ~543 nm | 0.1 M Phosphate Buffer, pH 7.5 | [3] |

| ~540-544 nm | Methanol (MeOH) or other buffers | [1][4] | |

| Emission Maximum (λ_em) | ~575 nm | 0.1 M Phosphate Buffer, pH 7.5 | [3] |

| ~565-572 nm | Methanol (MeOH) or other buffers | [1][4] | |

| Molar Extinction Coefficient (ε) | ~84,000 cm⁻¹M⁻¹ | Not Specified | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | Not Specified | [5] |

Experimental Protocol: Protein Labeling with TMRM-6-maleimide

The maleimide group of TMRM-6-maleimide reacts specifically with the sulfhydryl group of cysteine residues to form a stable thioether bond.[6][7] This reaction is most efficient at a near-neutral pH (7.0–7.5).[6][7] Maleimides are generally more thiol-selective than other reagents like iodoacetamides and do not typically react with histidine or methionine.[6]

Materials:

-

Protein of interest (containing at least one free cysteine residue)

-

TMRM-6-maleimide

-

Reaction Buffer: Degassed buffer at pH 7.0–7.5 (e.g., 10–100 mM PBS, Tris, or HEPES).[6][8]

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[7][8]

-

Purification column (e.g., Sephadex gel filtration) or ultrafiltration device.[8][9]

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1–10 mg/mL (typically 50–100 µM).[6][8]

-

If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10 to 100-fold molar excess of TCEP.[7][8] Incubate for 20–30 minutes at room temperature.[8][10]

-

-

Dye Stock Solution Preparation:

-

Allow the vial of TMRM-6-maleimide powder to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 1–10 mM stock solution of the dye in anhydrous DMSO or DMF.[6][10] This solution should be prepared fresh, as maleimides are less stable in solution and should not be stored for more than 24 hours.[6]

-

-

Labeling Reaction:

-

While gently stirring the protein solution, add the dye stock solution dropwise to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[6][10] This ratio may need to be optimized for your specific protein.[10]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[6] Protect the reaction mixture from light to prevent photobleaching of the dye.[10]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted free dye. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex gel filtration column) or through ultrafiltration/dialysis.[8][9]

-

The first colored band to elute from a gel filtration column typically corresponds to the fluorescently labeled protein.[9]

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~543 nm).[10]

-

The calculation requires correcting the absorbance at 280 nm for the contribution of the dye.[10]

-

Visualization of Experimental Workflow

The following diagrams illustrate the key chemical reaction and the general laboratory workflow for protein labeling.

Caption: Thiol-Maleimide Conjugation Reaction.

Caption: General workflow for protein labeling.

References

- 1. biotium.com [biotium.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tetramethylrhodamine-5-(and-6) C2 maleimide [anaspec.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. biotium.com [biotium.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Storage and Stability of Tetramethylrhodamine-6-maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Tetramethylrhodamine-6-maleimide (TMR-6-maleimide), a widely used fluorescent probe for labeling biomolecules. Understanding the stability of this reagent is paramount for ensuring the accuracy, reproducibility, and success of bioconjugation experiments in research and drug development.

Introduction to this compound

This compound is a thiol-reactive fluorescent dye that is extensively used to label proteins, peptides, and other molecules containing free sulfhydryl groups. The maleimide moiety reacts specifically with thiols under mild conditions, forming a stable thioether linkage. The rhodamine fluorophore provides a bright, photostable orange-red fluorescent signal, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Storage and Handling of TMR-6-maleimide

Proper storage of TMR-6-maleimide is crucial to maintain its reactivity and prevent degradation. The stability of the compound is influenced by several factors, including temperature, light, and moisture.

Solid Form

In its solid, lyophilized form, TMR-6-maleimide is relatively stable. For optimal long-term storage, it should be kept under the following conditions:

-

Temperature: -20°C is the recommended storage temperature.

-

Desiccation: The compound is moisture-sensitive and should be stored in a desiccated environment to prevent hydrolysis of the maleimide group.

-

Light Protection: Rhodamine dyes are susceptible to photobleaching. The vial should be protected from light.

Under these conditions, TMR-6-maleimide is typically stable for at least one to two years.

Stock Solutions

For experimental use, TMR-6-maleimide is typically dissolved in an anhydrous organic solvent to prepare a concentrated stock solution.

-

Solvents: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents.

-

Storage: Aliquots of the stock solution should be stored at -20°C, protected from light and moisture.

When prepared in anhydrous solvent and stored correctly, stock solutions are generally stable for at least one month. It is advisable to prepare fresh stock solutions for critical applications.

Stability of TMR-6-maleimide: Degradation Pathways

The stability of TMR-6-maleimide is primarily dictated by the reactivity of the maleimide group and the photophysical properties of the rhodamine dye. Two main degradation pathways can compromise the integrity of the molecule and its conjugates: hydrolysis of the maleimide ring and the retro-Michael reaction of the thiol-maleimide adduct.

Hydrolysis of the Maleimide Ring

The maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly at alkaline pH.

dot

Caption: Hydrolysis of the maleimide ring to a non-reactive maleamic acid.

To minimize hydrolysis, it is crucial to perform labeling reactions at a pH between 6.5 and 7.5, where the reaction with thiols is highly favored over hydrolysis. Stock solutions should be prepared in anhydrous solvents to prevent premature degradation.

Retro-Michael Reaction of the Thiol-Maleimide Adduct

The thioether bond formed between the maleimide and a thiol is generally stable. However, it can undergo a reversible retro-Michael reaction, particularly in the presence of other nucleophiles like glutathione, which is abundant in the cellular environment. This can lead to the transfer of the fluorescent label to other molecules, resulting in off-target signaling and a loss of the desired conjugate.

dot

Caption: The retro-Michael reaction leading to deconjugation.

The rate of the retro-Michael reaction is influenced by factors such as pH, temperature, and the pKa of the thiol. Strategies to mitigate this include ensuring complete removal of excess reducing agents after protein reduction and, in some cases, promoting the hydrolysis of the thiosuccinimide ring to a more stable thioether maleamic acid derivative by a brief incubation at a slightly basic pH post-conjugation.

Quantitative Stability Data

Table 1: Half-lives for the Hydrolysis of N-Alkylmaleimides at pH 7.4 and 25°C

| N-Substituent | Half-life (hours) |

| Ethyl | ~250 |

| Phenyl | ~100 |

Data is illustrative and based on studies of similar N-substituted maleimides. The actual half-life of TMR-6-maleimide may vary.

Table 2: Half-lives for the Retro-Michael Reaction of N-Ethylmaleimide-Thiol Adducts in the Presence of Glutathione at pH 7.4 and 37°C

| Thiol Adduct | Half-life (hours) |

| N-acetylcysteine | ~40 |

| Cysteine | ~20 |

Data is illustrative and highlights the susceptibility of the thiosuccinimide linkage to thiol exchange.

Experimental Protocols

Protocol for Protein Labeling with TMR-6-maleimide

This protocol provides a general guideline for labeling a protein with TMR-6-maleimide. Optimization may be required for specific proteins.

dot

Caption: Workflow for protein labeling with TMR-6-maleimide.

Methodology:

-

Protein Preparation: Dissolve the protein in a degassed buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The optimal pH is between 7.0 and 7.5.

-

Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. TCEP is preferred as it does not contain a thiol and does not need to be removed before adding the maleimide. If DTT is used, it must be removed prior to adding the dye.

-

TMR-6-maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of TMR-6-maleimide in anhydrous DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TMR-6-maleimide stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the TMR dye at its maximum absorbance (~555 nm).

-

Storage: Store the labeled protein at 4°C for short-term use (up to one week) or at -20°C in single-use aliquots for long-term storage. Adding a cryoprotectant like glycerol (to 50% v/v) is recommended for frozen storage.

Protocol for Assessing the Stability of TMR-6-maleimide Stock Solution

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the purity of a TMR-6-maleimide stock solution over time.

Methodology:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of TMR-6-maleimide in anhydrous DMSO.

-

Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution in an appropriate solvent (e.g., acetonitrile/water) and inject it onto a C18 RP-HPLC column.

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Detection: Monitor the absorbance at the maximum wavelength of TMR (~555 nm).

-

-

Incubation: Store the stock solution at -20°C, protected from light.

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot, dilute, and analyze by HPLC under the same conditions as the initial analysis.

-

Data Analysis: Compare the chromatograms over time. The appearance of new peaks, particularly earlier eluting, more polar species, indicates hydrolysis of the maleimide. Quantify the area of the main TMR-6-maleimide peak to determine the percentage of degradation over time.

Protocol for Evaluating the Stability of a TMR-6-maleimide-Protein Conjugate

This protocol is designed to assess the stability of the thioether linkage and monitor for deconjugation via the retro-Michael reaction.

Methodology:

-

Prepare Conjugate: Label a protein with TMR-6-maleimide and purify it as described in Protocol 5.1.

-

Incubation Conditions: Incubate the purified conjugate under conditions that may promote the retro-Michael reaction. A common test is to incubate the conjugate in a buffer containing a high concentration of a competing thiol, such as 5 mM glutathione, at 37°C.

-

Time Points: Take aliquots of the incubation mixture at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Analysis: Analyze the aliquots by SDS-PAGE and in-gel fluorescence imaging. A decrease in the fluorescence intensity of the protein band over time indicates deconjugation. Alternatively, size-exclusion HPLC with fluorescence detection can be used to separate the protein conjugate from any released TMR-glutathione adduct.

-

Data Quantification: Quantify the fluorescence intensity of the protein band at each time point to determine the rate of label loss.

Application in Signaling Pathway Analysis: The Actin Cytoskeleton

TMR-6-maleimide is a valuable tool for studying the dynamics of the actin cytoskeleton, a key player in numerous cellular signaling pathways that regulate cell shape, motility, and division. Actin contains a reactive cysteine residue (Cys374) that can be specifically labeled with TMR-6-maleimide. The resulting fluorescently labeled actin can be used in in vitro polymerization assays or microinjected into cells to visualize the dynamics of the actin cytoskeleton in response to various signaling cues.

dot

Caption: Role of the actin cytoskeleton in cell signaling and migration.

By using TMR-6-maleimide to label actin, researchers can directly observe how signaling pathways influence the assembly and disassembly of actin filaments, providing critical insights into the molecular mechanisms that drive cellular processes.

Conclusion

The successful use of this compound in research and drug development hinges on a thorough understanding of its storage requirements and stability. By adhering to the guidelines for proper handling and being mindful of the potential degradation pathways, researchers can ensure the integrity of their reagents and the reliability of their experimental results. The provided protocols offer a starting point for the effective use and evaluation of this powerful fluorescent probe in the study of complex biological systems.

In-Depth Technical Guide to Tetramethylrhodamine (TMR) Maleimide: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine (TMR) Maleimide, a widely used thiol-reactive fluorescent dye. It covers essential safety and handling precautions, detailed experimental protocols for protein labeling, and key quantitative data to support its effective and safe use in research and development.

Core Concepts and Safety Precautions

TMR maleimide is a derivative of the bright and photostable tetramethylrhodamine fluorophore. The maleimide group provides high reactivity and specificity towards sulfhydryl (thiol) groups, which are primarily found on cysteine residues in proteins and peptides. This selective reactivity allows for the precise labeling of biomolecules for various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1]

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard classifications for TMR maleimide itself are not universally established, the maleimide functional group is known to be a potent sensitizer and can cause skin and respiratory irritation. Therefore, it is crucial to handle TMR maleimide with appropriate care in a laboratory setting.

Personal Protective Equipment (PPE) is mandatory when handling TMR maleimide powder and solutions:

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

-

Respiratory Protection: When handling the powder form, a properly fitted respirator (e.g., N95) should be used to avoid inhalation of dust particles.

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken immediately:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are critical to maintain the stability and reactivity of TMR maleimide.

-

Handling:

-

Avoid creating dust when handling the solid form.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store TMR maleimide desiccated at -20°C.

-

Protect from light, especially when in solution.

-

When stored as a solid at -20°C, the product is stable for at least one year.[2]

-

Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month, protected from light.

-

Quantitative Data

The following table summarizes the key quantitative properties of 5-TAMRA maleimide, a common isomer of TMR maleimide.

| Property | Value | Reference |

| Molecular Weight | 552.58 g/mol | [3] |

| Excitation Maximum (λex) | 541 nm | [3] |

| Emission Maximum (λem) | 567 nm | [3] |

| Molar Extinction Coefficient (ε) | 84,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [3] |

| Solubility | Good in DMF and DMSO | [4] |

Experimental Protocols

The following section provides a detailed methodology for labeling proteins with TMR maleimide. This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials

-

TMR maleimide

-

Protein or peptide containing a free thiol group

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 6.5-7.5. The buffer should be degassed to remove oxygen.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Spectrophotometer

Experimental Workflow

The general workflow for labeling a protein with TMR maleimide involves several key steps, from preparing the protein and dye to purifying the final conjugate.

Caption: General workflow for protein labeling with TMR maleimide.

Step-by-Step Protocol

-

Prepare the Protein Solution:

-

Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.

-

The buffer should be free of any thiol-containing compounds.

-

-

Optional: Reduce Disulfide Bonds:

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

If DTT is used as the reducing agent, it must be removed by dialysis or gel filtration before adding the maleimide dye, as DTT itself will react with the maleimide. TCEP does not need to be removed.

-

-

Prepare the TMR Maleimide Stock Solution:

-

Allow the vial of TMR maleimide to warm to room temperature before opening.

-

Prepare a 1-10 mM stock solution of TMR maleimide in anhydrous DMSO or DMF.

-

-

Perform the Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the TMR maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time should be determined empirically.

-

-

Purify the Labeled Protein:

-

Separate the TMR-labeled protein from unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) or by dialysis.

-

The choice of purification method will depend on the properties of the protein.

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of TMR maleimide (~541 nm).

-

The DOL can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max is the absorbance at the excitation maximum of the dye.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor (A_280 of the dye / A_max of the dye).

-

-

Application in Signaling Pathway Analysis: GPCR Conformational Changes

TMR maleimide is a valuable tool for studying the dynamics of signaling proteins. One prominent application is in the investigation of G-protein coupled receptor (GPCR) conformational changes using Förster Resonance Energy Transfer (FRET).

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon binding of an extracellular ligand (agonist), GPCRs undergo conformational changes that activate intracellular signaling pathways. FRET-based assays can be used to measure these conformational changes in real-time.

In a typical FRET experiment to study GPCR activation, a donor fluorophore and an acceptor fluorophore are attached to specific sites on the receptor. TMR maleimide can serve as an excellent acceptor fluorophore when paired with a suitable donor, such as a green fluorescent protein (GFP) or a fluorescein-based dye.

The following diagram illustrates the principle of using a TMR maleimide-based FRET sensor to monitor GPCR activation.

Caption: FRET-based detection of GPCR conformational changes using TMR maleimide.

In the inactive state, the donor and acceptor fluorophores are spatially separated, resulting in high donor fluorescence and low acceptor fluorescence. Upon ligand binding, the GPCR undergoes a conformational change that brings the donor and acceptor closer together. This proximity allows for FRET to occur, leading to a decrease in donor fluorescence and a corresponding increase in acceptor (TMR) fluorescence. By monitoring the ratio of acceptor to donor emission, researchers can quantify the extent and kinetics of GPCR activation in response to different ligands.[5][6][7]

Disposal Considerations

Unused TMR maleimide and contaminated materials should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This technical guide provides a foundation for the safe and effective use of TMR maleimide in a research setting. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) for the most up-to-date safety information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Conformational changes in G-protein-coupled receptors—the quest for functionally selective conformations is open - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. biotium.com [biotium.com]

- 5. FRET-based measurement of GPCR conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intramolecular and Intermolecular FRET Sensors for GPCRs - Monitoring Conformational Changes and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studying GPCR conformational dynamics by single molecule fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TMR Maleimide for Cysteine-Specific Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine (TMR) maleimide, a widely used fluorescent probe for the specific labeling of cysteine residues in proteins and other biomolecules. It covers the fundamental chemistry, detailed experimental protocols, quantitative data, and key applications, offering a technical resource for researchers in molecular biology, biochemistry, and drug development.

Introduction to TMR Maleimide

Tetramethylrhodamine (TMR) maleimide is a thiol-reactive fluorescent dye belonging to the rhodamine family. It is extensively used to covalently attach a fluorescent label to proteins, peptides, and other molecules containing free sulfhydryl groups, which are most commonly found in cysteine residues.[1] The high selectivity of the maleimide group for thiols under physiological pH conditions (6.5-7.5) makes TMR maleimide an excellent tool for site-specific labeling.[] This specificity allows for precise control over the location of the fluorescent probe, which is critical for a variety of applications, including fluorescence microscopy, FRET (Förster Resonance Energy Transfer) studies, and flow cytometry.[3]

Key features of TMR maleimide include:

-

High Selectivity: Reacts specifically with thiol groups of cysteine residues at near-neutral pH.[1][4]

-

Stable Conjugate: Forms a stable thioether bond upon reaction with a thiol.[5]

-

Bright Fluorescence: TMR is a bright fluorophore with high quantum yield, making it easily detectable.

-

Photostability: Exhibits good resistance to photobleaching, allowing for longer imaging experiments.

-

Versatility: Available as single isomers (5-TMR or 6-TMR) or a mixture, with similar spectral properties.[6] The 5-isomer is often preferred for applications requiring high reproducibility.[7]

Chemical Properties and Reaction Mechanism

The core of TMR maleimide's utility lies in the specific and efficient reaction between the maleimide moiety and a sulfhydryl group.

Reaction Mechanism: Michael Addition

The labeling reaction proceeds via a Michael addition mechanism.[5] The thiol group of a cysteine residue, in its deprotonated thiolate form (RS-), acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This reaction forms a stable, covalent thioether linkage. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic, while amine groups (like those on lysine residues) are typically protonated and thus less reactive.[8]

Caption: Cysteine-Specific Labeling Reaction.

Isomers and Spacers

TMR maleimide is available as two positional isomers, 5-TMR and 6-TMR, which have nearly identical spectral properties.[6] For most applications, a mixture of the two is suitable. However, for studies where precise positioning of the dye is critical, a single isomer is recommended. Some variants include a C2 or C6 spacer arm between the fluorophore and the maleimide group, which can enhance the fluorescence of the conjugated dye by reducing quenching effects from the protein surface.[8][9]

Quantitative Data

The spectroscopic properties of TMR maleimide are crucial for designing and interpreting fluorescence-based experiments.

Table 1: Spectroscopic and Physical Properties of TMR Maleimide

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~552-555 nm | [7][10] |

| Emission Maximum (λem) | ~572-580 nm | [10][11] |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [6] |

| Molecular Weight | ~552.6 g/mol | [11] |

| Recommended Solvent | Anhydrous DMSO or DMF | [8][12] |

Note: Exact spectral values may vary slightly depending on the solvent, conjugation state, and specific isomer.

Experimental Protocols

This section provides a detailed, generalized protocol for labeling a protein with TMR maleimide. Optimization is often necessary for specific proteins.

4.1. Materials

-

Protein of interest (with at least one accessible cysteine residue)

-

TMR maleimide (stored at -20°C, protected from light)[8][11]

-

Anhydrous DMSO or DMF[12]

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5.[8][13]

-

Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).[14] TCEP is often preferred as it does not need to be removed before labeling.[8]

-

Quenching Reagent: 2-Mercaptoethanol or glutathione.[8]

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[8][15]

4.2. Experimental Workflow

Caption: Experimental Workflow for Protein Labeling.

4.3. Detailed Methodologies

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 50-100 µM (approximately 1-10 mg/mL).[1][8]

-

If the buffer contains thiols (e.g., from preservatives), they must be removed by dialysis or buffer exchange.

-

Degas the buffer to minimize oxidation of cysteines, especially if a reducing agent is used.[1][12]

-

-

Reduction of Disulfides (Optional):

-

If cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

-

Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[8][13]

-

If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide, as it will compete for the dye.[14]

-

-

TMR Maleimide Stock Solution Preparation:

-

Labeling Reaction:

-

While gently stirring the protein solution, add the TMR maleimide stock solution dropwise to achieve a 10- to 20-fold molar excess of dye over protein.[4][12] The optimal ratio should be determined empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4][8] Protect the reaction from light.

-

-

Purification of the Conjugate:

4.4. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be calculated using absorbance measurements.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of TMR (~555 nm, Aₘₐₓ).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

-

Calculate the DOL:

-

DOL = Aₘₐₓ / (ε_dye × Protein Concentration)

-

Where ε_dye is the molar extinction coefficient of TMR at its λₘₐₓ (~90,000 cm⁻¹M⁻¹).[7]

-

Applications in Research and Drug Development

TMR maleimide's properties make it a valuable tool in numerous applications.

Fluorescence Microscopy: Labeled proteins can be visualized within fixed or living cells to study their localization, trafficking, and dynamics.

Förster Resonance Energy Transfer (FRET): FRET is a technique that measures the distance between two fluorophores.[3] TMR can serve as an acceptor fluorophore when paired with a suitable donor (e.g., a green fluorescent protein like GFP or a dye like fluorescein). This is widely used to study protein-protein interactions, conformational changes, and enzyme kinetics in real-time.[16][17][18]

References

- 1. lumiprobe.com [lumiprobe.com]

- 3. photonics.com [photonics.com]

- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. bachem.com [bachem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. 5-TAMRA Maleimide [Tetramethylrhodamine-5-maleimide] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]

- 8. biotium.com [biotium.com]

- 9. tenovapharma.com [tenovapharma.com]

- 10. neb.com [neb.com]

- 11. Tetramethylrhodamine-5-(and-6) C2 maleimide [anaspec.com]

- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 13. biotium.com [biotium.com]

- 14. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. leica-microsystems.com [leica-microsystems.com]

- 16. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. becker-hickl.com [becker-hickl.com]

TMR Maleimide: An In-Depth Technical Guide for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine (TMR) maleimide, a widely used fluorescent probe for protein studies. It covers the fundamental properties of TMR maleimide, detailed protocols for its application in protein labeling and advanced fluorescence-based assays, and its utility in investigating protein structure, function, and dynamics.

Core Principles of TMR Maleimide as a Fluorescent Probe

TMR maleimide is a thiol-reactive fluorescent dye that covalently attaches to cysteine residues in proteins. The maleimide group reacts specifically with the sulfhydryl group of cysteine at a near-neutral pH (6.5-7.5), forming a stable thioether bond. This specific labeling allows for the precise introduction of a fluorescent reporter at a desired location within a protein, enabling a wide range of downstream applications.

The tetramethylrhodamine fluorophore exhibits bright fluorescence in the orange-red region of the visible spectrum, characterized by high photostability and pH insensitivity, making it a robust tool for various biological imaging and assay conditions.

Quantitative Data Presentation

The photophysical properties of TMR maleimide are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes the key quantitative data for 5-TAMRA maleimide, a common isomer of TMR maleimide.

| Property | Value | Reference |

| Excitation Maximum (λex) | 541 nm | [1] |

| Emission Maximum (λem) | 567 nm | [1] |

| Molar Extinction Coefficient (ε) | 84,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [1] |

| Fluorescence Lifetime (τ) | ~2.4 ns | [1] |

Experimental Protocols

Protein Labeling with TMR Maleimide

This protocol outlines the steps for covalently labeling a protein with TMR maleimide.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

TMR maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM phosphate buffer, pH 7.0

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: 1 M β-mercaptoethanol or L-cysteine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Dye Preparation: Immediately before use, dissolve TMR maleimide in anhydrous DMF or DMSO to a stock concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TMR maleimide stock solution to the protein solution. The reaction mixture should be incubated for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a final concentration of 10 mM β-mercaptoethanol or L-cysteine to the reaction mixture to quench any unreacted maleimide. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Determination of Labeling Efficiency: The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically. Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the excitation maximum of TMR (around 541 nm). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Fluorescence Resonance Energy Transfer (FRET) for Protein Interaction Studies

This protocol describes how to use TMR maleimide as an acceptor fluorophore in a FRET experiment to study protein-protein interactions. This example assumes the donor-labeled protein is already prepared.

Materials:

-

Donor-labeled protein (e.g., labeled with a green fluorescent protein or another suitable donor dye)

-

TMR maleimide-labeled protein (acceptor)

-

FRET Buffer: A buffer that maintains the stability and interaction of the proteins of interest.

-

Fluorometer or fluorescence plate reader capable of measuring fluorescence emission spectra.

Procedure:

-

Sample Preparation: Prepare a series of samples with a constant concentration of the donor-labeled protein and increasing concentrations of the TMR maleimide-labeled acceptor protein in the FRET buffer. Include control samples containing only the donor-labeled protein and only the acceptor-labeled protein.

-

Fluorescence Measurement:

-

Excite the samples at the excitation maximum of the donor fluorophore.

-

Record the fluorescence emission spectrum for each sample, covering the emission ranges of both the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Correct for background fluorescence by subtracting the emission spectrum of a buffer-only sample.

-

Observe the quenching of the donor fluorescence and the sensitized emission of the acceptor fluorescence as the concentration of the acceptor-labeled protein increases.

-

Calculate the FRET efficiency (E) for each sample using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

-

-

Binding Affinity Determination: Plot the FRET efficiency as a function of the acceptor concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd) of the protein-protein interaction.

Fluorescence Microscopy for Cellular Imaging

This protocol provides a general workflow for imaging the localization of a TMR maleimide-labeled protein in fixed cells.

Materials:

-

Cells grown on coverslips

-

TMR maleimide-labeled protein

-

Fixation Buffer: 4% paraformaldehyde in phosphate-buffered saline (PBS)

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Mounting medium with an antifade reagent

-

Fluorescence microscope equipped with appropriate filters for TMR fluorescence.

Procedure:

-

Cell Fixation: Fix the cells by incubating them in Fixation Buffer for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells by incubating them in Permeabilization Buffer for 10 minutes at room temperature. This step is necessary if the target protein is intracellular.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 30 minutes at room temperature.

-

Labeling: Incubate the cells with the TMR maleimide-labeled protein (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light. The optimal concentration of the labeled protein should be determined empirically.

-

Washing: Wash the cells three times with PBS to remove unbound labeled protein.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

-

Imaging: Image the cells using a fluorescence microscope with excitation and emission filters appropriate for TMR (e.g., excitation around 540 nm and emission around 570 nm).

Mandatory Visualizations

Protein Labeling Workflow

Caption: Workflow for labeling a protein with TMR maleimide.

FRET-Based Protein-Protein Interaction Assay

Caption: Principle of a FRET assay to detect protein-protein interaction.

GPCR Activation Monitored by TMR Maleimide FRET

Caption: Workflow for studying GPCR conformational changes using TMR maleimide in a FRET assay.

References

Methodological & Application

Application Notes and Protocols for Tetramethylrhodamine-6-Maleimide (TMR-6-M) Protein Labeling in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine-6-maleimide (TMR-6-M) is a thiol-reactive fluorescent dye widely used for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups. The maleimide group reacts specifically with the thiol group of cysteine residues under neutral to slightly basic conditions (pH 7.0-7.5), forming a stable thioether bond.[1][2] This specific mode of conjugation makes TMR-6-M an excellent tool for site-specific labeling of proteins for various applications, including fluorescence microscopy, single-molecule imaging, and flow cytometry. The bright fluorescence and photostability of the tetramethylrhodamine fluorophore make it particularly well-suited for visualizing protein localization, dynamics, and interactions within living and fixed cells.

These application notes provide a detailed protocol for the successful labeling of proteins with TMR-6-M and their subsequent use in fluorescence microscopy.

Principle of TMR-6-Maleimide Protein Labeling

The labeling reaction is a Michael addition of a sulfhydryl group to the double bond of the maleimide moiety. To ensure efficient labeling, any disulfide bonds within the protein that are intended for labeling must first be reduced to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is stable, odorless, and does not need to be removed prior to the labeling reaction.[1][3] The subsequent reaction between the protein's cysteine residues and TMR-6-maleimide results in a stably labeled protein that can be visualized using fluorescence microscopy.

Quantitative Data Summary

The efficiency of protein labeling and the resulting fluorescence signal are dependent on several factors, including the dye-to-protein molar ratio, protein concentration, and reaction conditions. The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is a critical parameter. An optimal DOL is essential for achieving a strong fluorescence signal without causing protein aggregation or fluorescence quenching.[4]

| Parameter | Recommended Range | Notes |

| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | This ratio should be optimized for each specific protein and application.[1] Higher ratios can lead to increased labeling but also risk non-specific labeling and protein precipitation. |

| Typical Labeling Efficiency | 70-90% | The efficiency can be influenced by the number of accessible cysteine residues and the reaction conditions. |

| Optimal Degree of Labeling (DOL) | 2 - 10 (for antibodies) | A DOL in this range generally provides a good balance between signal intensity and the risk of self-quenching for antibodies.[4] For other proteins, the optimal DOL should be determined empirically. |

| TMR-6-Maleimide Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ at ~552 nm | This value is required for calculating the DOL. |

| TMR-6-Maleimide Correction Factor (CF at 280 nm) | ~0.178 | This factor is used to correct for the dye's absorbance at 280 nm when determining the protein concentration. |

Experimental Protocols

Materials and Reagents

-

Protein of interest (with at least one free cysteine residue)

-

This compound (TMR-6-M)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of disulfide bonds)

-

Gel filtration column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cut-off)

-

Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for labeling proteins with TMR-6-Maleimide.

Step-by-Step Protocol

1. Preparation of Protein and Dye Solutions

a. Protein Solution: Dissolve the protein of interest in a suitable buffer such as PBS at a concentration of 1-10 mg/mL. The buffer should be free of any thiol-containing reagents like dithiothreitol (DTT). Degas the buffer before use to minimize oxidation of free thiols.[1]

b. (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds and need to be labeled, they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.[1][3]

c. TMR-6-M Stock Solution: Immediately before use, dissolve the TMR-6-maleimide in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure the dye is fully dissolved.[1]

2. Labeling Reaction

a. Add the TMR-6-M stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[1] It is recommended to perform this addition dropwise while gently stirring the protein solution to prevent precipitation.

b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the container in aluminum foil or using an amber tube.

3. Purification of the Labeled Protein

a. After the incubation, it is crucial to remove the unconjugated TMR-6-maleimide from the labeled protein. This can be achieved by either gel filtration chromatography or dialysis.

b. Gel Filtration: Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

c. Dialysis: Dialyze the reaction mixture against a large volume of PBS at 4°C with several buffer changes over 24-48 hours. Use dialysis tubing with a molecular weight cut-off that is appropriate for your protein.

4. Determination of the Degree of Labeling (DOL)

a. Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TMR (~552 nm, Aₘₐₓ).

b. Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

Where:

-

CF is the correction factor for the dye at 280 nm (~0.178 for TMR).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

c. Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = Aₘₐₓ / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of TMR-6-maleimide at its Aₘₐₓ (~90,000 cm⁻¹M⁻¹).

d. Calculate the Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Protein Concentration (M)

5. Storage of the Labeled Protein

Store the purified, labeled protein in a light-protected container at 4°C for short-term storage (up to one week). For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.[1][2]

Application in Visualizing Signaling Pathways

Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. By labeling a specific protein within a pathway, researchers can visualize its localization, translocation, and interaction with other proteins in response to various stimuli.

Example: Visualizing a Component of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] A TMR-6-M labeled antibody against a key protein in this pathway, such as Akt, can be used to visualize its cellular localization and changes upon pathway activation in fixed and permeabilized cells.

Caption: PI3K/Akt signaling pathway with Akt visualization.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Insufficiently reduced protein | Ensure complete reduction of disulfide bonds with an adequate concentration of TCEP. |

| Inactive maleimide dye | Use fresh, anhydrous DMSO/DMF to prepare the dye stock solution immediately before use. Store the stock solution properly. | |

| Presence of thiol-containing substances in the buffer | Use a thiol-free buffer for the labeling reaction. | |

| Protein Precipitation | High dye-to-protein ratio | Optimize the dye-to-protein molar ratio; start with a lower ratio. |

| High concentration of organic solvent | Add the dye stock solution slowly and dropwise to the protein solution while stirring. | |

| High Background Fluorescence | Incomplete removal of unconjugated dye | Ensure thorough purification of the labeled protein using gel filtration or extensive dialysis. |

| Low Fluorescence Signal | Low DOL | Increase the dye-to-protein molar ratio or optimize reaction conditions (e.g., pH, incubation time). |

| Fluorescence quenching due to high DOL | Decrease the dye-to-protein molar ratio to achieve a lower DOL. |

References

using TMR maleimide for FRET (Förster Resonance Energy Transfer) analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to TMR Maleimide for FRET-Based Assays

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances in the 1-10 nanometer range, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and enzymatic activities. The efficiency of this non-radiative energy transfer between a donor fluorophore and an acceptor fluorophore is exquisitely sensitive to the distance between them, decaying with the inverse sixth power of the distance.

Tetramethylrhodamine (TMR) maleimide is a widely used fluorescent label that serves as an excellent FRET donor for various acceptor dyes, particularly in the red and far-red spectral regions. Its maleimide functional group allows for specific covalent attachment to thiol groups of cysteine residues within proteins, enabling precise positioning of the donor fluorophore. This document provides detailed application notes and protocols for utilizing TMR maleimide in FRET-based analyses.

Quantitative Data for TMR Maleimide FRET Pairs

The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a key parameter for a given FRET pair. While the precise R₀ can vary depending on experimental conditions, the following tables provide key photophysical properties of TMR maleimide and estimated R₀ values for common FRET pairs.

Table 1: Photophysical Properties of TMR Maleimide

| Property | Value | Reference |

| Excitation Maximum (λex) | ~550 nm | [1] |

| Emission Maximum (λem) | ~575 nm | [1] |

| Molar Extinction Coefficient (ε) | ~91,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.1 | [1] |

Table 2: Estimated Förster Distances (R₀) for TMR Maleimide FRET Pairs

| Acceptor Dye | Estimated R₀ (Å) | Notes |

| Cy5 | ~50-60 | TMR is spectrally similar to Cy3, and the R₀ for the Cy3-Cy5 pair is reported to be in this range.[3] |

| Alexa Fluor 647 | ~50-60 | Alexa Fluor 647 is a common acceptor for Cy3 and TMR.[4] |

| QSY® 7/9 Quenchers | ~61 | This value is for the Fluorescein-QSY 7/9 pair, and given the spectral overlap, a similar R₀ can be expected for TMR. |

Note: The Förster distance (R₀) can be calculated using the following equation if the spectral overlap integral (J(λ)) is determined experimentally:

R₀⁶ = 8.79 × 10⁻⁵ × (κ² × n⁻⁴ × QY_D × J(λ))

Where:

-

κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating fluorophores).

-

n is the refractive index of the medium.

-

QY_D is the quantum yield of the donor.

-

J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.[5]

Experimental Protocols

Protocol 1: Labeling of a Target Protein with TMR Maleimide

This protocol describes the site-specific labeling of a protein containing a cysteine residue with TMR maleimide.

Materials:

-

Purified protein with a single accessible cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5).

-

TMR maleimide.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.

-

Reaction buffer: Phosphate or HEPES buffer, pH 7.0-7.5, containing 1 mM EDTA.

Procedure:

-

Protein Preparation:

-

If the protein has been stored with a reducing agent, it must be removed prior to labeling. This can be achieved by dialysis against the reaction buffer or by using a desalting column.

-

The protein concentration should be in the range of 1-10 mg/mL.

-

-

Reduction of Cysteine Residues (Optional but Recommended):

-

To ensure the cysteine thiol group is free and reactive, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. DTT can also be used but must be subsequently removed as it will react with the maleimide dye.

-

-

Preparation of TMR Maleimide Stock Solution:

-

Allow the vial of TMR maleimide to warm to room temperature.

-

Dissolve the TMR maleimide in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the TMR maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted TMR maleimide by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Alternatively, dialyze the sample against the storage buffer overnight at 4°C with several buffer changes.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein) and at the excitation maximum of TMR (~550 nm).

-

Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of TMR at 280 nm. The correction factor (CF) is A₂₈₀ / A_max of the dye.

-

Calculate the dye concentration using its molar extinction coefficient (ε ≈ 91,000 M⁻¹cm⁻¹ at 550 nm).

-

The DOL is the molar ratio of the dye to the protein.

-

Protocol 2: Steady-State FRET Measurement using a Fluorescence Plate Reader

This protocol describes how to measure FRET efficiency by monitoring the sensitized emission of the acceptor upon excitation of the TMR maleimide donor.

Materials:

-

Doubly labeled protein (with TMR maleimide as donor and a suitable acceptor).

-

Donor-only labeled protein.

-

Acceptor-only labeled protein.

-

Unlabeled protein.

-

Assay buffer.

-

Fluorescence microplate reader with appropriate filter sets.

Plate Reader Settings:

-

Excitation Wavelength (Donor): ~540 nm (for TMR)

-

Emission Wavelength (Donor): ~575 nm (for TMR)

-

Emission Wavelength (Acceptor): Specific to the acceptor dye (e.g., ~670 nm for Cy5 or Alexa Fluor 647).

-

Excitation Wavelength (Acceptor): Specific to the acceptor dye (e.g., ~650 nm for Cy5 or Alexa Fluor 647).

Procedure:

-

Prepare Samples:

-

Prepare a dilution series of the doubly labeled protein in the assay buffer.

-

Prepare control samples: donor-only labeled protein, acceptor-only labeled protein, and unlabeled protein at the same concentrations.

-

-

Acquire Fluorescence Intensity Readings:

-

For each sample, measure the fluorescence intensity in three channels:

-

Donor Excitation / Donor Emission (I_DD): Excitation at ~540 nm, Emission at ~575 nm.

-

Donor Excitation / Acceptor Emission (I_DA): Excitation at ~540 nm, Emission at ~670 nm (for Cy5/Alexa 647). This is the raw FRET signal.

-

Acceptor Excitation / Acceptor Emission (I_AA): Excitation at ~650 nm, Emission at ~670 nm.

-

-

-

Data Analysis and FRET Efficiency Calculation:

-

Correct for Background: Subtract the fluorescence intensity of a buffer-only blank from all readings.

-

Correct for Spectral Crosstalk:

-

Donor Bleed-through (BT_D): This is the fraction of donor emission that is detected in the acceptor channel. It can be determined from the donor-only sample: BT_D = I_DA (donor-only) / I_DD (donor-only).

-

Acceptor Direct Excitation (DE_A): This is the direct excitation of the acceptor at the donor excitation wavelength. It can be determined from the acceptor-only sample: DE_A = I_DA (acceptor-only) / I_AA (acceptor-only).

-

-

Calculate Corrected FRET (FRETc): FRETc = I_DA (sample) - (BT_D * I_DD (sample)) - (DE_A * I_AA (sample))

-

Calculate Apparent FRET Efficiency (E_app): E_app = FRETc / (FRETc + G * I_DD (sample)) Where G is the ratio of the quantum yields and detection efficiencies of the acceptor and donor. G can be determined experimentally using a sample with a known FRET efficiency or a linked donor-acceptor pair.

-

Application Examples and Visualizations

Application 1: Monitoring Protein Conformational Changes

FRET is an ideal tool to study dynamic changes in protein conformation, such as those induced by ligand binding or post-translational modifications. By labeling two different sites on a protein with TMR maleimide and an acceptor dye, a change in the distance between these sites will result in a change in FRET efficiency.

Caption: Ligand binding induces a conformational change, bringing TMR and the acceptor closer, resulting in increased FRET.

Application 2: Monitoring Protein-Protein Interactions in a Kinase Signaling Pathway

FRET can be employed to study the dynamic association and dissociation of proteins in signaling cascades. For example, the interaction between a kinase and its substrate can be monitored by labeling the kinase with TMR maleimide and the substrate with an acceptor dye.

Caption: Kinase activation leads to substrate binding, resulting in FRET between TMR on the kinase and an acceptor on the substrate.

Application 3: High-Throughput Screening for Inhibitors of Protein-Protein Interactions

FRET-based assays are highly amenable to high-throughput screening (HTS) in a microplate format to identify small molecule inhibitors of protein-protein interactions. In a typical assay, two interacting proteins are labeled with TMR maleimide and an acceptor. The presence of an effective inhibitor will disrupt the interaction, leading to a decrease in the FRET signal.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. apcmbp.uni-koeln.de [apcmbp.uni-koeln.de]

- 3. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]

detailed protocol for labeling peptides with Tetramethylrhodamine-6-maleimide

Application Note: Labeling Peptides with Tetramethylrhodamine-6-Maleimide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylrhodamine (TMR) is a bright, photostable fluorophore widely used in biological imaging and assays. The maleimide functional group is a thiol-reactive moiety that specifically and efficiently reacts with the sulfhydryl group of cysteine residues within peptides and proteins.[1][2][3][4] This reaction forms a stable thioether bond, providing a robust method for fluorescently labeling biomolecules.[5]

The labeling process is highly selective for thiols at a neutral pH range of 7.0-7.5, where reactivity with other nucleophilic groups like amines is minimal.[3][5][6] This protocol provides a detailed methodology for labeling cysteine-containing peptides with this compound (TMR-6-maleimide), including optional steps for disulfide bond reduction, purification of the conjugate, and calculation of the degree of labeling.

Chemical Reaction Pathway

The core of the labeling procedure is the nucleophilic addition of a thiol group from a peptide's cysteine residue to the double bond of the maleimide ring on the TMR dye.

Caption: Thiol-Maleimide Conjugation Reaction.

Materials and Reagents

-

Peptide: Cysteine-containing peptide of interest.

-

Dye: this compound (e.g., CAS 174568-68-4).

-

Solvent for Dye: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3][4][7]

-

Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES).[1][3][4][7]

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[1][3][7]

-

Purification System: High-Performance Liquid Chromatography (HPLC) or gel filtration/size-exclusion chromatography (e.g., Sephadex G-25).[1][2][6]

-

Quenching Reagent (Optional): A low molecular weight thiol such as Dithiothreitol (DTT) or β-mercaptoethanol to quench unreacted maleimide.

-

Analytical Equipment: UV-Vis Spectrophotometer or Fluorometer.

Experimental Workflow

The overall process involves preparing the peptide and dye, performing the conjugation reaction, and purifying the final product for analysis.

Caption: Workflow for Peptide Labeling with TMR-Maleimide.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific peptides.

Step 1: Preparation of Peptide Solution

-

Dissolve the cysteine-containing peptide in a degassed, thiol-free reaction buffer (e.g., 10-100 mM PBS, Tris, or HEPES) at a pH of 7.0-7.5.[1][3][4][7]

-

Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through the solution to prevent oxidation of the thiol groups.[1][2][4]

Step 2: Reduction of Disulfide Bonds (Optional) This step is necessary only if the peptide contains disulfide bridges that need to be reduced to free thiols for labeling.

-

Add a 10-100 fold molar excess of TCEP to the peptide solution.[1][3][7] TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide dye.[3]

-

Incubate the mixture for 20-30 minutes at room temperature.[4]

Step 3: Preparation of TMR-6-Maleimide Stock Solution

-

Allow the vial of TMR-6-maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye (e.g., 10 mM) in anhydrous DMSO or DMF.[3][4][8]

-

Vortex briefly to ensure the dye is fully dissolved.[4][8] This solution should be prepared fresh and protected from light.[3][4] Unused stock solution can be stored at -20°C for up to one month.[3][4]

Step 4: Conjugation Reaction

-

Add the TMR-6-maleimide stock solution to the peptide solution while gently stirring or vortexing.[4][8]

-

The recommended molar ratio of dye-to-peptide is typically between 10:1 and 20:1 to ensure efficient labeling.[3][4] This ratio may need to be optimized for your specific peptide.[4]

-

Flush the reaction vial with an inert gas, close it tightly, and protect it from light.[1][2][7]

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[1][2][4][7]

Step 5: Purification of the Labeled Peptide

-

After incubation, remove the unreacted dye and any hydrolyzed maleimide from the labeled peptide.[6]

-

Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will typically elute first as the higher molecular weight component.[1][6]

-

Reverse-Phase HPLC: This is often the most effective method for purifying peptides, providing high resolution to separate the labeled peptide from the unlabeled peptide and free dye.[1][9]